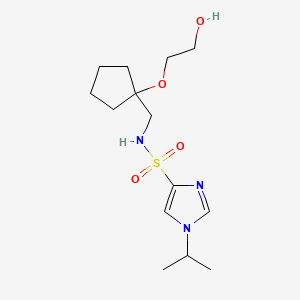

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the imidazole ring, possibly through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonamide group, and a cyclopentyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the imidazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Complex Compounds

The versatility of sulfonamide compounds in the synthesis of complex heterocyclic compounds is well-documented. For example, Pätzel, Bohrisch, and Liebscher (1991) demonstrated the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines, showcasing the potential of sulfonamides as building blocks for creating a variety of biologically relevant structures Pätzel, M., Bohrisch, J., & Liebscher, J. (1991).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have been extensively studied for their antimicrobial and antiproliferative properties. Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against various cancer cell lines, underscoring the potential of sulfonamide modifications in developing antiproliferative agents Abd El-Gilil, S. M. (2019).

Enzymatic Inhibition

The role of sulfonamides in inhibiting carbonic anhydrases, enzymes pivotal in various physiological processes, highlights their therapeutic potential. Scozzafava et al. (2000) introduced a new class of positively charged, membrane-impermeant sulfonamides with selective inhibition for membrane-bound versus cytosolic carbonic anhydrase isozymes, offering a strategic approach to minimize side effects associated with non-selective inhibition Scozzafava, A., Briganti, F., Ilies, M., & Supuran, C. T. (2000).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its structure, it can be hypothesized that it interacts with its targets through a variety of mechanisms, potentially including hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target, affecting its function.

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its structure, it could potentially affect a variety of pathways, depending on its specific targets

Pharmacokinetics

These properties will have a significant impact on the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its specific targets and mode of action, it could potentially have a variety of effects, ranging from modulation of enzyme activity to alteration of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall activity .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-12(2)17-9-13(15-11-17)22(19,20)16-10-14(21-8-7-18)5-3-4-6-14/h9,11-12,16,18H,3-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNANEHVIZNSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2377021.png)

![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one](/img/structure/B2377024.png)

![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid](/img/structure/B2377029.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)

![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)

![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)